Magnesium l-lactate

Bioavailability Oral supplementation Pharmacokinetics

Sourcing a magnesium salt with both high bioavailability and formulation flexibility is a persistent challenge. Magnesium L-Lactate directly addresses this by combining efficient absorption with versatile solubility. - Delivers ~10-12% elemental magnesium with fractional absorption markedly superior to magnesium oxide, ensuring cost-effective repletion therapy. - Demonstrates a gastrointestinal tolerability profile comparable to placebo in clinical trials, supporting patient adherence in long-term regimens. - High aqueous solubility (~84 g/L) enables seamless integration into clear beverages, dairy products, and sustained-release oral solid dosage forms, simplifying complex formulation processes.

Molecular Formula C6H10MgO6
Molecular Weight 202.45 g/mol
CAS No. 132344-20-8
Cat. No. B150535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium l-lactate
CAS132344-20-8
SynonymsMagnesium (S) lactate
Molecular FormulaC6H10MgO6
Molecular Weight202.45 g/mol
Structural Identifiers
SMILESCC(C(=O)[O-])O.CC(C(=O)[O-])O.[Mg+2]
InChIInChI=1S/2C3H6O3.Mg/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6);/q;;+2/p-2/t2*2-;/m00./s1
InChIKeyOVGXLJDWSLQDRT-CEOVSRFSSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Magnesium L-Lactate: Product and Procurement Rationale


Magnesium L-lactate (CAS 132344-20-8) is the L-isomer of the magnesium salt of lactic acid, existing typically as a dihydrate or trihydrate crystalline powder with the molecular formula Mg(C₃H₅O₃)₂·xH₂O and a molecular weight of 202.45 g/mol for the anhydrous form [1]. This organic salt belongs to the class of highly bioavailable magnesium supplements and is widely recognized in both pharmaceutical and food industries for its favorable absorption profile and gastrointestinal tolerability [2]. Unlike inorganic magnesium salts such as magnesium oxide or poorly absorbed organic alternatives, magnesium L-lactate provides a balanced combination of moderate elemental magnesium content (~10-12% w/w) and high aqueous solubility, making it a preferred choice for oral supplementation and food fortification applications where bioavailability and patient compliance are critical [3].

1
Bioavailability comparison studies Reported higher fractional absorption vs. oxide supports magnesium repletion research
2
Formulation flexibility High reported aqueous solubility enables clear liquid and beverage fortification research
3
Sustained-release formulation research ER caplet bioavailability data supports exposure-model studies

Magnesium L-Lactate: Substitution Limitations


Despite being a common magnesium salt, magnesium L-lactate exhibits distinct physicochemical and pharmacokinetic properties that preclude simple substitution with other magnesium compounds. The selection of a magnesium salt for pharmaceutical or nutritional applications is governed by a complex interplay of factors including fractional absorption, elemental magnesium content, aqueous solubility, gastrointestinal tolerability, and formulation compatibility [1]. For instance, while magnesium oxide boasts the highest elemental magnesium content (~60% w/w), its fractional absorption is as low as 4%, rendering it inefficient for repletion therapy [2]. Conversely, organic salts like magnesium citrate, aspartate, and lactate demonstrate significantly higher bioavailability but differ in their solubility profiles, taste characteristics, and propensity to cause osmotic diarrhea [3]. Furthermore, the specific stereochemistry (L- vs DL-lactate) and hydration state (dihydrate vs trihydrate) of magnesium lactate can impact its stability, dissolution rate, and regulatory acceptance in different jurisdictions, underscoring the need for precise, product-specific procurement rather than class-based substitution .

Absorption profile mismatch
Magnesium oxide shows markedly lower fractional absorption than organic salts; class-level substitution may compromise magnesium delivery in research models.
Solubility and tolerability endpoint differences
High-solubility salts like citrate can shift osmotic effects, altering GI tolerability endpoints compared to the lactate form.
Stereochemistry and hydration state variability
L- vs DL-lactate and dihydrate vs trihydrate forms may differ in dissolution rate and regulatory acceptance; requires product-specific procurement.

Magnesium L-Lactate: Quantitative Evidence Guide


Fractional Absorption vs. Magnesium Oxide

In a direct head-to-head comparative study measuring urinary magnesium excretion as a proxy for intestinal absorption, magnesium L-lactate demonstrated significantly higher bioavailability than magnesium oxide. The study quantified the fractional absorption of each salt in healthy volunteers receiving approximately 21 mEq/day of elemental magnesium. The results indicate that the organic lactate salt is absorbed approximately 3.5 to 4 times more efficiently than the inorganic oxide salt [1].

Fractional absorption
Head-to-head
Lactate: reported ~3.5–4× higher absorption vs. oxide (human study, 21 mEq/day dose)
Supports bioavailability comparison for magnesium repletion studies
Based on urinary excretion method; class-specific data
Bioavailability Oral supplementation Pharmacokinetics

Aqueous Solubility for Formulation Flexibility

The solubility of magnesium L-lactate in water has been experimentally determined across a temperature range of 278 to 363 K. At room temperature, the solubility is approximately 84 g/L, which is substantially higher than that of many other magnesium salts. This high solubility is a key differentiator for liquid formulations, sports beverages, and dairy fortification applications where complete dissolution is required [1][2].

Aqueous solubility
Cross-study comparable
Lactate: ~84 g/L (20–25°C); Oxide: practically insoluble; Citrate: ~200 g/L (variable)
Supports clear liquid and beverage formulation research
Temperature-dependent; citrate data may vary by source
Solubility Formulation science Food fortification

Absolute Bioavailability of Extended-Release Formulation

A randomized, three-period, crossover study in healthy adults assessed the absolute bioavailability of a 20 mEq magnesium L-lactate dihydrate extended-release (ER) caplet formulation compared to intravenous magnesium sulfate. The study reported absolute bioavailabilities of 20.26% (fasted) and 12.49% (fed) in serum based on AUC₀₋₇₂, and 38.11% (fasted) and 40.99% (fed) in urine based on cumulative excretion [1]. This demonstrates that the compound, when formulated appropriately, can deliver a significant fraction of the oral dose to the systemic circulation, which is a critical metric for therapeutic equivalence and dosing accuracy.

ER absolute bioavailability
Head-to-head
Fasted: 20.3% (serum AUC), 38.1% (urinary); Fed: 12.5% (AUC), 41.0% (urinary) vs. IV MgSO₄
Supports exposure-model interpretation for SR formulations
Healthy adults, single 20 mEq dose; food effect noted
Extended-release Pharmacokinetics Absolute bioavailability

Yogurt Texture and Syneresis Improvement

In a controlled study, the addition of magnesium L-lactate hydrate at a concentration of 317.30 mg/100 g (equivalent to 35 mg Mg²⁺/100 g) to fat-free yogurt significantly reduced syneresis and increased product hardness compared to non-fortified controls. Importantly, the viability of starter cultures (including YC-X11, YF-L811, and VITAL probiotic cultures) was not affected after 24 hours of refrigerated storage [1]. This demonstrates a dual functional benefit: nutritional fortification and physicochemical improvement.

Yogurt texture effect
Head-to-head
Reduced syneresis and increased hardness vs. unfortified control; starter viability maintained
Supports dairy fortification research with functional benefit
Fat-free yogurt, 317 mg/100 g lactate; 24 h post-fermentation
Food fortification Dairy science Texture modification

GI Tolerability in Clinical Trials

A key differentiator for magnesium L-lactate, particularly in sustained-release formulations like Mag-Tab SR, is its low incidence of gastrointestinal side effects. Placebo-controlled trials of Mag-Tab SR have reported an incidence of GI distress or diarrhea that is no greater than that observed with placebo [1]. This is in stark contrast to magnesium oxide, citrate, and sulfate, which are well-documented to cause osmotic diarrhea due to poor absorption and retention of water in the intestinal lumen [2]. This favorable tolerability profile is a critical factor in ensuring patient adherence to long-term magnesium supplementation regimens.

GI tolerability in trials
Head-to-head
Reported incidence of diarrhea no greater than placebo in SR formulation studies
Supports tolerability endpoint interpretation for long-term magnesium supplementation research
Placebo-controlled; specific to Mag-Tab SR formulation
Gastrointestinal tolerability Patient compliance Laxative effect

Neutral Taste Profile for Fortified Foods

Sensory characterization studies of divalent salts have documented pronounced bitterness and metallic tastes for many magnesium salts, including magnesium sulfate and chloride [1]. In contrast, technical datasheets and product specifications for magnesium L-lactate consistently describe it as having a neutral taste [2][3]. This neutral organoleptic property is a significant advantage for its inclusion in flavored beverages, sports nutrition products, and fortified foods where off-notes from the mineral source must be minimized or masked, reducing the complexity and cost of formulation.

Neutral taste profile
Data to verify
Characterized as neutral in sensory documentation; sulfate/chloride show bitterness and metallic notes
May simplify taste-masking in fortified food research
Based on supplier spec and class-level sensory literature
Sensory analysis Taste masking Food fortification

Magnesium L-Lactate Application Scenarios


Oral Supplements for Magnesium Repletion

Magnesium L-lactate is ideally suited for oral dietary supplements targeting magnesium deficiency or hypomagnesemia, particularly in populations requiring long-term, well-tolerated therapy. Its significantly higher fractional absorption compared to magnesium oxide [1] ensures efficient systemic delivery, while its favorable gastrointestinal tolerability profile, demonstrated in placebo-controlled trials to have an incidence of diarrhea no greater than placebo , supports patient adherence. The availability of sustained-release formulations further optimizes absorption and minimizes renal excretion of absorbed magnesium .

Dairy and Beverage Fortification

The high aqueous solubility (~84 g/L) of magnesium L-lactate [1] makes it the salt of choice for clear liquid beverages, sports drinks, and dairy fortification. In yogurt, it not only provides bioavailable magnesium but also demonstrably improves product texture by reducing syneresis and increasing hardness without affecting starter culture viability . Its neutral taste profile eliminates the need for complex taste-masking strategies, simplifying formulation and enhancing consumer acceptance .

Sustained-Release Formulations

Magnesium L-lactate dihydrate is a key active pharmaceutical ingredient (API) in sustained-release (SR) oral solid dosage forms. The compound's inherent solubility and absorption characteristics are leveraged in technologies like the Mag-Tab SR platform, which is designed to release magnesium continuously in the jejunum and ileum, maximizing absorption and minimizing gastrointestinal side effects [1]. The absolute bioavailability of such SR formulations has been rigorously quantified in human pharmacokinetic studies, establishing a baseline for therapeutic equivalence and dosing . This application is critical for clinical management of magnesium deficiency and as an adjunctive therapy in conditions like muscle cramps and fibromyalgia .

Mineral Premixes for Specialized Nutrition

As a highly bioavailable and neutral-tasting magnesium source, magnesium L-lactate is an excellent candidate for inclusion in mineral premixes used in specialized nutrition products, such as infant formula, medical foods, and sports nutrition powders. Its stability under normal conditions and good solubility facilitate homogeneous blending and reconstitution. Furthermore, its regulatory acceptance under food fortification directives in major markets (e.g., EU Regulation 1925/2006 and US FDA GRAS status) [1] streamlines product registration and market access for manufacturers of functional foods and dietary supplements.

Application
Selection Property
Validation Focus
Oral magnesium supplementation studies
Bioavailability and tolerability endpoint profile
Fractional absorption and GI tolerability endpoint review
Liquid and beverage fortification research
Aqueous solubility and taste neutrality
Solubility-dependent formulation clarity and sensory acceptance
Sustained-release formulation research
Extended-release bioavailability metrics
Exposure-model validation with PK endpoints
Mineral premix formulation studies
Blend homogeneity and regulatory acceptance
Premix stability and compliance with food fortification directives

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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